{2-[(Pyridazin-3-yl)oxy]phenyl}methanol
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Overview
Description
(2-(Pyridazin-3-yloxy)phenyl)methanol: is an organic compound that features a pyridazine ring attached to a phenyl group through an oxygen atom, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridazin-3-yloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzaldehyde with pyridazine derivatives under specific conditions. One common method includes:
Starting Materials: 2-hydroxybenzaldehyde and pyridazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for (2-(Pyridazin-3-yloxy)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridazin-3-yloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of (2-(Pyridazin-3-yloxy)phenyl)aldehyde or (2-(Pyridazin-3-yloxy)phenyl)carboxylic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of (2-(Pyridazin-3-yloxy)phenyl)methanol.
Scientific Research Applications
(2-(Pyridazin-3-yloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-(Pyridazin-3-yloxy)phenyl)methanol exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridazin-3-yloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-(Pyridazin-3-yloxy)phenyl)amine: Contains an amine group instead of methanol.
(2-(Pyridazin-3-yloxy)phenyl)acetic acid: Features an acetic acid group instead of methanol.
Uniqueness
(2-(Pyridazin-3-yloxy)phenyl)methanol is unique due to its specific combination of a pyridazine ring and a methanol group attached to a phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
65271-83-2 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2-pyridazin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-4-1-2-5-10(9)15-11-6-3-7-12-13-11/h1-7,14H,8H2 |
InChI Key |
VWXBBQLBQWIPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=NN=CC=C2 |
Origin of Product |
United States |
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